

Application Notes and Protocols for 1,1-Dipropoxyethane in Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dipropoxyethane**

Cat. No.: **B089816**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dipropoxyethane (CAS No. 105-82-8), an acetal, presents potential applications in fragrance formulation as a solvent, carrier, and potential odor modifier. Its chemical stability under non-acidic conditions suggests it may serve as a reliable vehicle for various fragrance compounds.^[1] These application notes provide an overview of its potential uses, alongside detailed protocols for its evaluation and incorporation into fragrance formulations. While specific quantitative data on the performance of **1,1-dipropoxyethane** in fragrances is not readily available in public literature, the provided protocols offer a framework for generating this data in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of **1,1-dipropoxyethane** is provided in Table 1. This data is essential for formulation development, safety handling, and predicting its behavior in various fragrance systems.

Property	Value	Reference
CAS Number	105-82-8	[2] [3]
Molecular Formula	C8H18O2	[2] [3] [4]
Molecular Weight	146.23 g/mol	[2] [3] [4]
Boiling Point	160 °C	[5]
Flash Point	26 °C	[5]
Density	0.841 g/cm³	[5]
Vapor Pressure	338 Pa at 20 °C	[5]
log Pow (Octanol/Water)	2.9 at 35 °C	[5]
Appearance	Not explicitly stated, but related acetals are clear liquids.	
Odor Profile	Not explicitly described in the searched literature. Sensory evaluation is required.	

Potential Applications in Fragrance Formulation

Based on the general properties of acetals and solvents used in perfumery, **1,1-dipropoxyethane** could be investigated for the following applications:

- Fragrance Carrier/Solvent: Due to its liquid state and potential to dissolve various organic compounds, it can be evaluated as a carrier for fragrance oils, particularly in formulations where ethanol is not desired.[\[6\]](#)[\[7\]](#) Its relatively low volatility compared to ethanol might also influence the evaporation profile of the fragrance.
- Odor Modifier: Acetals are known to contribute to new and stable aroma notes in fragrance compositions.[\[1\]](#) Although the specific odor of **1,1-dipropoxyethane** is not documented, it may possess a subtle scent that could modify or enhance the overall fragrance profile.

- Fixative: Some high molecular weight, low volatility compounds can act as fixatives, slowing the evaporation of more volatile fragrance ingredients.[\[8\]](#)[\[9\]](#) The potential of **1,1-dipropoxyethane** as a fixative would need to be determined through longevity studies.

Experimental Protocols

The following are detailed experimental protocols that can be adapted to evaluate the suitability of **1,1-dipropoxyethane** in fragrance formulations.

Protocol 1: Sensory Evaluation of 1,1-Dipropoxyethane

Objective: To determine the olfactory profile of **1,1-dipropoxyethane**.

Materials:

- **1,1-Dipropoxyethane** (high purity)
- Odor-free smelling strips
- Ethanol (perfumer's grade) as a reference solvent
- Panel of trained sensory analysts
- Controlled environment sensory booths[\[10\]](#)

Procedure:

- Prepare a 10% dilution of **1,1-dipropoxyethane** in ethanol.
- Dip a smelling strip into the dilution, ensuring it is saturated but not dripping.
- Allow the solvent to evaporate for a few seconds.
- Present the smelling strip to the sensory panel in a controlled environment.
- Panelists should describe the odor using standard fragrance descriptors (e.g., fruity, floral, woody, green, chemical).

- The intensity of the odor should be rated on a scale (e.g., 1-5, from very weak to very strong).
- The odor profile should be evaluated at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours) to assess its evolution and tenacity.
- A control strip with only ethanol should be used for comparison.

Data Analysis: Compile the descriptors and intensity ratings from the panel. Create an odor profile chart summarizing the findings.

Protocol 2: Evaluation of 1,1-Dipropoxyethane as a Fragrance Carrier

Objective: To assess the performance of **1,1-dipropoxyethane** as a carrier for a model fragrance concentrate compared to a standard carrier like dipropylene glycol (DPG).

Materials:

- **1,1-Dipropoxyethane**
- Dipropylene Glycol (DPG)
- A model fragrance concentrate (e.g., a simple floral or citrus accord)
- Glass beakers and stirring equipment
- Smelling strips
- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment[[11](#)][[12](#)][[13](#)][[14](#)]

Procedure:

- Prepare two solutions:
 - Solution A: 20% fragrance concentrate in **1,1-dipropoxyethane**.

- Solution B: 20% fragrance concentrate in DPG (control).
- Sensory Evaluation:
 - Dip smelling strips into both solutions and evaluate the fragrance profile at regular intervals (e.g., initial, 30 mins, 1 hr, 4 hrs, 24 hrs).
 - A panel of evaluators should compare the intensity, character, and longevity of the fragrance from both strips.
- Headspace Analysis:
 - Place a defined amount of each solution onto a suitable substrate (e.g., filter paper) within a headspace vial.
 - Analyze the volatile organic compounds (VOCs) in the headspace at different time points using HS-GC-MS.
 - Compare the concentration of key fragrance components in the headspace for both solutions over time to quantitatively assess the evaporation profile.[12][13]

Data Presentation: Summarize the sensory evaluation data in a table comparing the perceived intensity and character over time. Present the HS-GC-MS data in a table showing the relative peak areas of key fragrance analytes at each time point for both carriers.

Time	Fragrance Intensity (Solution A)	Fragrance Intensity (Solution B)	Key Analyte 1 (Peak Area, Sol. A)	Key Analyte 1 (Peak Area, Sol. B)
Initial				
30 min				
1 hr				
4 hr				
24 hr				

Protocol 3: Accelerated Stability Testing

Objective: To evaluate the chemical stability of a fragrance formulation containing **1,1-dipropoxyethane** under accelerated aging conditions.

Materials:

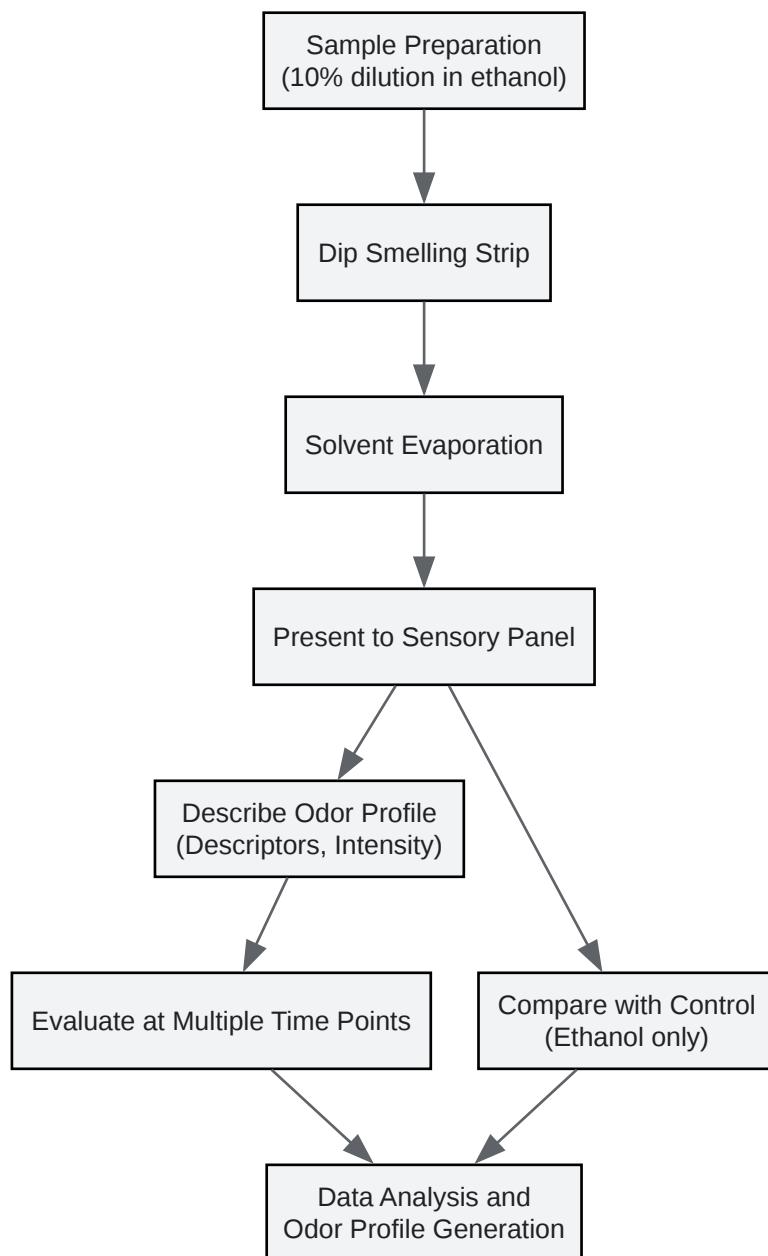
- Fragrance formulation containing **1,1-dipropoxyethane**.
- Control fragrance formulation (e.g., with a standard solvent).
- Temperature and humidity-controlled stability chambers.
- GC-MS for chemical analysis.
- pH meter, viscometer.

Procedure:

- Prepare samples of the test and control formulations in their final intended packaging.
- Store the samples under accelerated conditions, for example:
 - $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 3 months.[15]
 - Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C , repeated for several cycles).
- At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate the following parameters:
 - Appearance: Color, clarity, and phase separation.
 - Odor: Any changes from the initial fragrance profile.
 - Physicochemical properties: pH and viscosity.
 - Chemical composition: Analyze the concentration of key fragrance ingredients and look for degradation products using GC-MS.

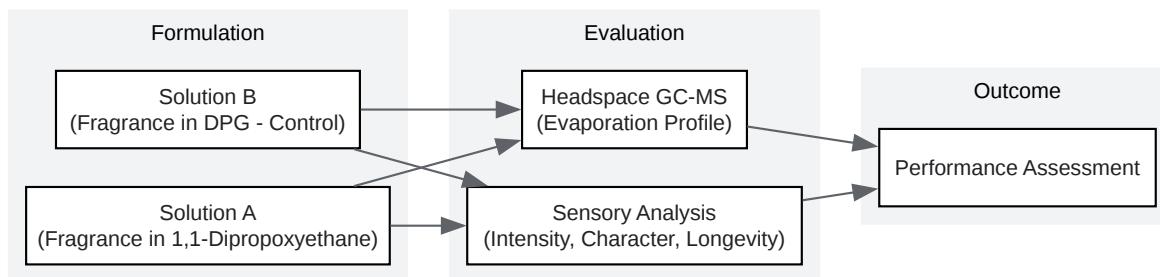
Data Presentation: Tabulate the results of all parameters at each time point for both the test and control formulations to facilitate comparison.

Parameter	Time 0	1 Month (40°C)	2 Months (40°C)	3 Months (40°C)
Appearance				
Odor				
pH				
Viscosity (cP)				
Key Fragrance				
Ingredient 1 (%)				
Key Fragrance				
Ingredient 2 (%)				


Safety Considerations

The available safety data sheet for **1,1-dipropoxyethane** indicates that it is a flammable liquid. [5] However, detailed toxicological data, particularly regarding skin irritation and sensitization, is lacking in the public domain. Before incorporating this ingredient into any cosmetic or personal care product, a thorough safety assessment is mandatory. This should include:

- Literature Review: A comprehensive search for any existing toxicological data.
- In Vitro Testing: Conducting in vitro skin irritation and sensitization assays (e.g., using reconstructed human epidermis models) is highly recommended to assess its dermatological safety.[16][17]
- Regulatory Compliance: Ensure that the use of **1,1-dipropoxyethane** complies with all relevant cosmetic regulations in the target markets.

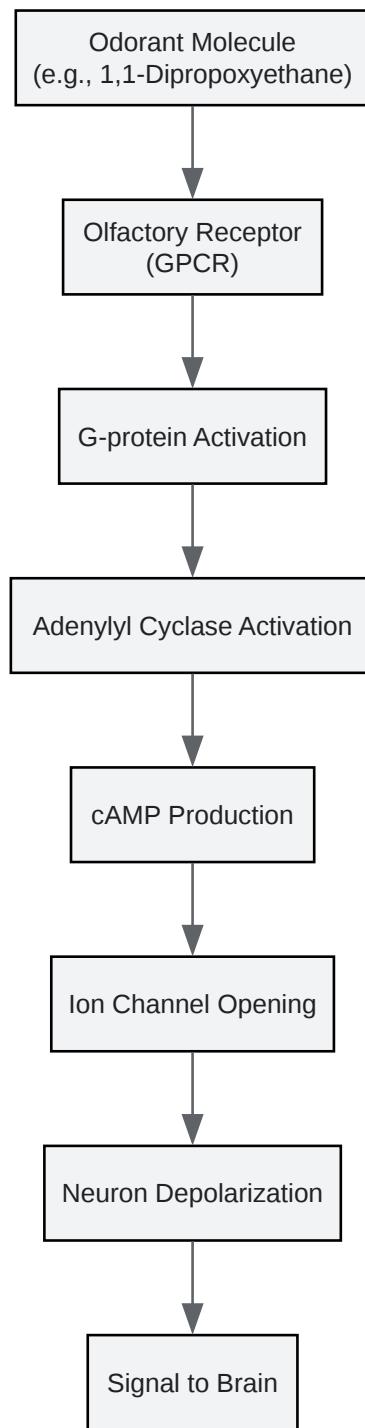

Visualizations

Experimental Workflow for Sensory Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of **1,1-dipropoxyethane**.

Logical Relationship in Fragrance Carrier Evaluation



[Click to download full resolution via product page](#)

Caption: Logical flow for evaluating **1,1-dipropoxyethane** as a fragrance carrier.

Olfactory Signaling Pathway (General)

As no specific information is available for acetals, a generalized olfactory signaling pathway is presented.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the general olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,1-Dipropoxyethane | C8H18O2 | CID 66929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dipropoxyethane - CAS:105-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1,1-Dipropoxyethane | C8H18O2 | CID 66929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Xixisisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105-82-8 Name: 1,1-dipropoxyethane [xixisisys.com]
- 6. Role Of Solvents & Carriers In Perfume Chemical Formulations [chemicalbull.com]
- 7. Solvents for Perfumery & Cosmetics – Functional Carriers for Fragrance and Formulation — Scentspiracy [scentspiracy.com]
- 8. EP2803666A1 - Cyclic acetals and ketals and their use as fragrance compounds - Google Patents [patents.google.com]
- 9. scentjourner.com [scentjourner.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. scielo.br [scielo.br]
- 15. EP2757905A1 - Acetals and ketals as fragrances and flavors - Google Patents [patents.google.com]
- 16. Evaluation of the skin sensitization potential of chemicals in THP-1/keratinocyte co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The evaluation of skin sensitization potential of the UVCB substance diisopentyl phthalate by in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for 1,1-Dipropoxyethane in Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089816#applications-of-1-1-dipropoxyethane-in-fragrance-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com